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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

Technical Monograph: 2-Chloropyridine-4-carbothioamide

Executive Summary
2-Chloropyridine-4-carbothioamide (CAS: 91447-89-1) is a specialized heterocyclic building

block pivotal in modern medicinal chemistry.[1] As a bioisostere of 2-chloropyridine-4-

carboxamide, it serves as a critical intermediate for the synthesis of thiazole-containing

pharmacophores via the Hantzsch reaction. Its unique electronic properties, driven by the

electron-withdrawing chlorine atom at the C2 position and the thiocarbonyl functionality at C4,

make it a versatile scaffold for developing antitubercular, anticancer, and anti-inflammatory

agents. This guide provides a rigorous analysis of its physicochemical properties, synthetic

protocols, and application logic in drug discovery.

Chemical Identity & Nomenclature
Accurate identification is the first step in reproducible research. The compound is distinct from

its amide analog due to the sulfur substitution, which significantly alters its lipophilicity and

hydrogen-bonding potential.
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Descriptor Value / Detail

IUPAC Name 2-Chloropyridine-4-carbothioamide

Common Synonyms

2-Chloroisonicotinethioamide; 2-Chloro-4-

pyridinecarbothioamide; 2-Chloropyridine-4-

thiocarboxamide

CAS Registry Number 91447-89-1

Molecular Formula C₆H₅ClN₂S

Molecular Weight 172.64 g/mol

SMILES NC(=S)c1ccnc(Cl)c1

InChIKey SXOBQZFUVLZZCG-UHFFFAOYSA-N

Physical & Chemical Properties
Understanding the solid-state properties is essential for purification and formulation.

Property Data Notes

Appearance
White to pale yellow crystalline

solid

Thioamides often yellow upon

oxidation or trace sulfur

presence.

Melting Point 166–167 °C
Sharp melting point indicates

high crystallinity.

Solubility
Soluble in DMSO, DMF,

Methanol, Ethanol.

Poorly soluble in non-polar

solvents (Hexane, Et₂O).

pKa (Calculated) ~11.5 (Thioamide NH)

More acidic than

corresponding amide due to S-

polarizability.

LogP ~1.2
Enhanced lipophilicity vs.

amide analog (LogP ~0.5).
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Synthetic Methodologies
Two primary routes exist for the synthesis of 2-chloropyridine-4-carbothioamide. The choice

depends on the availability of precursors (nitrile vs. amide) and safety constraints regarding

hydrogen sulfide gas.

Method A: Thionation of 2-Chloroisonicotinonitrile
(Preferred Scale-Up Route)
This method utilizes the nucleophilic addition of bisulfide to the nitrile carbon. It is atom-efficient

and avoids expensive organophosphorus reagents.

Precursor: 2-Chloroisonicotinonitrile (CAS: 54822-74-5)

Reagents: Hydrogen Sulfide (H₂S) gas (or NaHS/MgCl₂), Pyridine/Triethylamine (Base).

Solvent: Ethanol or DMF.

Protocol:

Dissolution: Dissolve 10.0 mmol of 2-chloroisonicotinonitrile in 20 mL of absolute ethanol

containing 1.0 mL of triethylamine (catalyst).

Saturation: Cool the solution to 0–5 °C. Bubble dry H₂S gas through the solution for 30

minutes until saturation is achieved. Safety Note: Perform strictly in a fume hood with H₂S

detectors.

Reaction: Seal the vessel and stir at room temperature for 4–6 hours. Monitor by TLC

(formation of a lower Rf spot).

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate forms

immediately.

Purification: Filter the solid, wash with cold water to remove traces of base, and recrystallize

from ethanol/water to yield yellow needles.

Method B: Thionation of Amide via Lawesson’s Reagent
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Ideal for small-scale laboratory synthesis where H₂S handling is restricted.

Precursor: 2-Chloropyridine-4-carboxamide.[2]

Reagent: Lawesson’s Reagent (LR).[3][4][5][6]

Solvent: Toluene or THF (anhydrous).

Protocol:

Suspend 5.0 mmol of the amide in 25 mL dry toluene.

Add 2.5 mmol (0.5 eq) of Lawesson’s Reagent.

Reflux for 2–3 hours under inert atmosphere (N₂).

Cool and evaporate solvent. Purify via column chromatography (SiO₂, EtOAc/Hexane

gradient) to remove phosphorus byproducts.

Visualizing the Synthetic Logic
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Figure 1: Comparative synthetic routes for 2-Chloropyridine-4-carbothioamide.

Reactivity & Applications in Drug Discovery
Hantzsch Thiazole Synthesis
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The primary utility of this compound is as a thioamide precursor in the Hantzsch thiazole

synthesis. The sulfur atom acts as a potent nucleophile, attacking

-haloketones to form a thiazole ring fused to the pyridine core. This structural motif is prevalent
in kinase inhibitors and antitubercular drugs (e.g., Ethionamide analogs).

Mechanism: The thioamide sulfur attacks the

-carbon of the haloketone, followed by cyclization and dehydration.

Significance: The 2-chloro substituent on the pyridine ring remains intact, providing a handle

for further diversification (e.g., S_NAr reactions with amines or alkoxides) after the thiazole

ring is formed.

Bioisosterism
Replacing the amide oxygen with sulfur (O

S) alters the pharmacokinetics:

Hydrogen Bonding: Thioamides are weaker H-bond acceptors but stronger H-bond donors

than amides.

Metabolic Stability: The C=S bond is generally more resistant to hydrolysis by peptidases but

can be susceptible to oxidative desulfurization by cytochrome P450s.

Metal Coordination
The thioamide group, often in equilibrium with its iminothiol tautomer, acts as a bidentate ligand

(N, S donor) for transition metals (Cu, Zn, Fe). This property is exploited in designing metallo-

drugs where the complex generates reactive oxygen species (ROS) in tumor cells.

Handling & Safety (E-E-A-T Compliance)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Storage: Store at 2–8 °C under inert gas (Argon). Thioamides are sensitive to oxidative

degradation over long periods.
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H₂S Precaution: If synthesizing via Method A, be aware that acidification of the reaction

mixture can release toxic H₂S gas. Always maintain basic pH during workup until the sulfur

source is quenched.

Disposal: All sulfur-containing waste must be segregated and treated with bleach

(hypochlorite) to oxidize residual sulfides before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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